2-(azepan-1-yl)propanoic Acid
CAS No.: 302914-01-8
Cat. No.: VC3386181
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302914-01-8 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | 2-(azepan-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H17NO2/c1-8(9(11)12)10-6-4-2-3-5-7-10/h8H,2-7H2,1H3,(H,11,12) |
| Standard InChI Key | GROYAMNQYOLMTI-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N1CCCCCC1 |
| Canonical SMILES | CC(C(=O)O)N1CCCCCC1.Cl |
Introduction
Structural Characteristics
2-(azepan-1-yl)propanoic acid consists of an azepane ring with a propanoic acid substituent. The nitrogen atom in the azepane ring is directly connected to the alpha carbon of the propanoic acid chain, which also bears a methyl group.
Physical and Chemical Properties
2-(azepan-1-yl)propanoic acid possesses distinct physical and chemical properties that influence its behavior in various applications. The free base and hydrochloride salt forms exhibit slightly different properties.
Basic Properties
The basic physicochemical properties of the free base form of 2-(azepan-1-yl)propanoic acid are summarized below:
| Property | Value |
|---|---|
| Molecular Weight | 171.2382 g/mol |
| Physical State at Room Temperature | Presumed solid |
| Solubility | Likely soluble in water and polar organic solvents |
For the hydrochloride salt (2-(azepan-1-yl)propanoic acid hydrochloride):
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol |
| CAS Number | 302914-01-8 |
| LogP | 2.07540 |
| PSA (Polar Surface Area) | 40.54000 |
The compound's LogP value of approximately 2.08 for the hydrochloride salt suggests moderate lipophilicity, indicating a balanced distribution between aqueous and organic phases .
Spectroscopic Properties
Spectroscopic data provides valuable insights into the molecular structure and behavior of 2-(azepan-1-yl)propanoic acid. The predicted collision cross-section (CCS) values for various adducts of the compound are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 172.13321 | 135.2 |
| [M+Na]⁺ | 194.11515 | 142.1 |
| [M+NH₄]⁺ | 189.15975 | 141.6 |
| [M+K]⁺ | 210.08909 | 139.8 |
| [M-H]⁻ | 170.11865 | 134.8 |
| [M+Na-2H]⁻ | 192.10060 | 138.6 |
| [M]⁺ | 171.12538 | 135.7 |
| [M]⁻ | 171.12648 | 135.7 |
These collision cross-section values are crucial for analytical methods such as ion mobility spectrometry and can help in the identification and characterization of the compound in complex mixtures .
Chemical Reactivity
The chemical structure of 2-(azepan-1-yl)propanoic acid suggests several potential reaction pathways based on its functional groups.
Acid-Base Properties
As a secondary amine-containing carboxylic acid, this compound can participate in acid-base reactions:
-
The carboxylic acid group can deprotonate to form a carboxylate anion
-
The tertiary amine nitrogen can accept a proton to form a quaternary ammonium salt
This amphoteric nature contributes to its formation of the hydrochloride salt, which is well-documented in the literature .
Analytical Profile
Various analytical techniques can be employed to identify and characterize 2-(azepan-1-yl)propanoic acid and its hydrochloride salt.
Chromatographic Analysis
Liquid chromatography methods would likely be effective for analyzing this compound, with detection possible through:
-
UV detection, particularly if derivatized
-
Mass spectrometry, using the characteristic m/z values noted in the collision cross-section data
-
Ion mobility spectrometry, utilizing the predicted CCS values
Spectroscopic Identification
The compound can potentially be identified and characterized using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Infrared (IR) spectroscopy for functional group identification
-
Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
Regulatory and Classification Information
The available data provides some regulatory and classification information for 2-(azepan-1-yl)propanoic acid hydrochloride.
Harmonized System Classification
| Parameter | Value |
|---|---|
| HS Code | 2933990090 |
| Description | Heterocyclic compounds with nitrogen hetero-atom(s) only |
| VAT | 17.0% |
| Tax rebate rate | 13.0% |
| MFN tariff | 6.5% |
| General tariff | 20.0% |
This classification information is particularly relevant for international trade and customs purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume